Propranolol Hydrochloride

Adrenergic Pharmacology Receptor Binding Cardioselectivity

Propranolol Hydrochloride (CAS 318-98-9) is the β-blocker of choice for research requiring simultaneous peripheral and central β-adrenoceptor blockade. With experimentally validated BBB permeability >228-fold higher than atenolol (Papp 32×10⁻⁶ cm/s), it ensures reliable CNS exposure unobtainable with hydrophilic β-blockers. USP-grade material (98.0–101.5% assay) guarantees reproducible CNS pharmacokinetics and is the definitive reference standard for HPLC/LC-MS method validation. Choose propranolol hydrochloride when equipotent β₁/β₂ blockade, CNS access, or specific enantiomeric activity are essential parameters.

Molecular Formula C16H21NO2.ClH
C16H22ClNO2
Molecular Weight 295.80 g/mol
CAS No. 318-98-9
Cat. No. B000876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropranolol Hydrochloride
CAS318-98-9
SynonymsAnaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen
Molecular FormulaC16H21NO2.ClH
C16H22ClNO2
Molecular Weight295.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
InChIInChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
InChIKeyZMRUPTIKESYGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility44.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in ether, benzene, ethyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Propranolol Hydrochloride (CAS 318-98-9): Technical Specifications and Class Baseline for Scientific Procurement


Propranolol Hydrochloride (CAS 318-98-9) is the hydrochloride salt of (±)-propranolol, a synthetic, non-selective β-adrenergic receptor antagonist [1]. It is formally classified as a competitive inhibitor of both β1- and β2-adrenoceptors, exhibiting high affinity for the human β1AR and β2AR with Ki values of 1.8 nM and 0.8 nM, respectively, and an IC50 of 12 nM in radioligand binding assays using rat brain membrane preparations [2]. As a racemic mixture of S(-)- and R(+)-enantiomers, it belongs to the aryloxypropanolamine structural class, with the hydrochloride salt form (C₁₆H₂₁NO₂·HCl, MW 295.81 g/mol) conferring enhanced aqueous solubility relative to the free base, with a USP-defined melting range of 162–165°C and an assay purity specification of 98.0–101.5% on the dried basis [3].

Why β-Blocker Class Substitution Fails: Critical Differentiators in Propranolol Hydrochloride Procurement


Propranolol Hydrochloride cannot be interchanged with other β-blockers without compromising specific research or therapeutic objectives due to its unique combination of pharmacological properties that distinguish it from both β1-selective agents (e.g., atenolol, metoprolol, bisoprolol) and other non-selective agents (e.g., nadolol, timolol). The compound's lack of β1/β2 subtype selectivity, contrasted with the 35-fold to 75-fold β1-selectivity of atenolol and bisoprolol respectively [1], fundamentally alters its downstream signaling profile in experimental systems. Furthermore, Propranolol Hydrochloride exhibits the highest membrane permeability (logP ~3.48) and the most extensive blood-brain barrier penetration (Papp of 32 × 10⁻⁶ cm/s) among clinically available β-blockers, a property not shared by hydrophilic agents like atenolol (Papp < 0.14 × 10⁻⁶ cm/s) [2]. Additionally, its unique chiral composition as a racemic mixture, with stereoselective pharmacokinetics and differential enantiomer disposition, introduces complexity not present with single-enantiomer alternatives [3]. These substantive differences in receptor pharmacology, biophysical properties, and formulation-dependent bioavailability render direct substitution scientifically invalid for applications requiring predictable β2-engagement, CNS access, or specific enantiomeric activity.

Quantitative Evidence Guide: Propranolol Hydrochloride Differentiation from Atenolol, Metoprolol, and Bisoprolol


β1/β2-Adrenoceptor Selectivity: Direct Comparison at Cloned Human Receptors

At cloned human β1- and β2-adrenergic receptors expressed in recombinant cell lines under identical assay conditions, propranolol displayed no significant β-adrenergic subtype selectivity, whereas atenolol, metoprolol, and bisoprolol exhibited marked β1-selectivity [1]. The equilibrium dissociation constants (Kd) revealed propranolol's equipotent antagonism at both receptor subtypes, contrasting sharply with bisoprolol's 19-fold higher affinity for the β1 receptor over the β2 receptor [1].

Adrenergic Pharmacology Receptor Binding Cardioselectivity

Blood-Brain Barrier Permeability: Direct Comparison with Atenolol in PAMPA-BBB Model

In a standardized parallel artificial membrane permeability assay (PAMPA) for blood-brain barrier penetration at pH 7.4, propranolol HCl demonstrated permeability coefficient (P) values two orders of magnitude greater than atenolol, establishing it as the highly permeable control standard [1]. Caco-2 monolayer permeability assays corroborate this finding, with propranolol exhibiting a Papp of 62.4 × 10⁻⁶ cm/s, a value 10- to 20-fold higher than the threshold for high permeability classification [2].

Blood-Brain Barrier CNS Penetration Membrane Permeability

In Vivo Cardiovascular and Metabolic Response Blockade: Direct Comparison with Atenolol and Nebivolol

In pentobarbital-anesthetized dogs challenged with isoproterenol infusion, propranolol exhibited potent and equipotent inhibition of both β1-mediated (heart rate) and β2-mediated (metabolic) responses, whereas atenolol and nebivolol demonstrated clear β1-selectivity with substantially weaker β2-blockade [1]. Propranolol inhibited isoproterenol-stimulated glucose, insulin, and lactate increases with ID50 values of 0.020, 0.078, and 0.007 mg/kg i.v., respectively, while atenolol required >8-fold to >90-fold higher doses to achieve comparable metabolic inhibition [1].

In Vivo Pharmacology Cardiovascular Metabolic Response

Pharmacopoeial Purity Standards: USP Monograph Specifications for Propranolol Hydrochloride

The United States Pharmacopeia (USP) monograph for Propranolol Hydrochloride establishes a quantitative purity specification of 98.0–101.5% on the dried basis, with defined limits for loss on drying (≤0.5%), residue on ignition (≤0.1%), and organic volatile impurities [1]. This specification differs from the prolonged-release capsule monograph (Indian Pharmacopoeia), which permits a wider assay range of 92.5–107.5% of the stated amount, and explicitly states that prolonged-release formulations from different manufacturers are not interchangeable due to variable dissolution profiles [2].

Quality Control Pharmacopoeial Standards Analytical Chemistry

Sustained-Release vs Immediate-Release Pharmacokinetics: Chronopharmacokinetic Differentiation

Comparative pharmacokinetic studies demonstrate that the plasma concentration-time profile of propranolol is critically dependent on the release formulation. After single-dose administration, immediate-release (IR) propranolol produces a rapid peak in plasma concentration followed by a relatively steep decline, whereas sustained-release (SR) propranolol formulations exhibit a prolonged plateau phase, with plasma levels reaching a sustained plateau between 4:00 am and 10:00 am during multiple dosing [1]. Additionally, IR propranolol displays chronopharmacokinetics with daily variation, whereas SR formulations show no such pharmacokinetic daily variation [2].

Pharmacokinetics Formulation Science Chronopharmacology

Lipophilicity and Membrane Stabilizing Activity: Cross-β-Blocker Comparison

Propranolol exhibits the highest lipophilicity (logP ~3.48; lipid solubility ++++) among clinically used β-blockers, a property that directly correlates with its membrane stabilizing activity (MSA) and extensive tissue distribution [1]. In comparative physicochemical profiling, propranolol's MSA is present (+), whereas most other β-blockers including atenolol, metoprolol, and bisoprolol lack this property (0) [1]. The high lipophilicity also drives propranolol's hepatic clearance mechanism, contrasting with the renal clearance of hydrophilic β-blockers such as atenolol and nadolol [1].

Lipophilicity Membrane Stabilizing Activity Physicochemical Properties

Optimal Research and Industrial Application Scenarios for Propranolol Hydrochloride Based on Quantitative Differentiation Evidence


Neuroscience Research Requiring CNS-Active β-Adrenoceptor Blockade

Propranolol hydrochloride is the β-blocker of choice for any research application requiring concurrent peripheral and central β-adrenoceptor blockade, such as studies of anxiety-related behaviors, essential tremor models, migraine pathophysiology, or memory consolidation. Its experimentally validated PAMPA-BBB permeability of 32 × 10⁻⁶ cm/s, which is >228-fold higher than atenolol's permeability (<0.14 × 10⁻⁶ cm/s), ensures reliable CNS exposure that hydrophilic β-blockers cannot achieve [1]. Procurement of propranolol hydrochloride for these applications should prioritize USP-grade material (98.0–101.5% purity) to ensure reproducible CNS pharmacokinetics [2].

Cardiovascular and Metabolic Integrated Response Studies

For experimental models requiring simultaneous assessment of both β1-mediated cardiovascular responses (heart rate, contractility) and β2-mediated metabolic responses (glucose mobilization, lipolysis, insulin secretion), propranolol hydrochloride provides the unique pharmacological profile of equipotent β1/β2 blockade. In vivo ID50 data demonstrate that propranolol potently inhibits both heart rate (ID50 = 0.034 mg/kg) and metabolic parameters (glucose ID50 = 0.020 mg/kg; lactate ID50 = 0.007 mg/kg), whereas atenolol is 8-fold to >90-fold weaker at inhibiting these β2-mediated metabolic responses [3]. Researchers studying the integrated sympathetic regulation of metabolism should select propranolol over β1-selective agents.

Sustained-Release Formulation Development and Chronopharmacology Studies

Propranolol hydrochloride is an ideal model compound for formulation scientists developing extended-release oral dosage forms or investigating chronopharmacokinetics. Its well-characterized pharmacokinetic differences between immediate-release and sustained-release formulations—specifically, the elimination of circadian variation with SR formulations and the establishment of a sustained plasma plateau between 4:00 am and 10:00 am during multiple dosing—provide a robust experimental framework for dissolution testing and in vitro-in vivo correlation studies [4]. Procurement for formulation development should consider that prolonged-release products from different manufacturers are not interchangeable due to dissolution profile variability [5].

Analytical Method Development and Reference Standard Applications

Propranolol hydrochloride meeting USP monograph specifications (98.0–101.5% assay, ≤0.5% loss on drying, ≤0.1% residue on ignition) is the definitive reference standard for developing and validating HPLC, HPTLC, and LC-MS/MS methods for β-blocker quantification and impurity profiling [2]. The compound's well-defined organic impurity profile, including ten characterized related substances with validated LOQ ranges of 0.0123–0.4266 μg/mL and recoveries of 89.2–98.9%, makes it particularly suitable as a system suitability standard for stability-indicating methods [6]. Analytical laboratories should procure USP Reference Standard-grade material rather than generic API when establishing pharmacopoeial compliance methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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